REACTION_SMILES
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[OH2:15].[OH:6][c:7]1[c:8]([CH2:9][OH:10])[cH:11][cH:12][cH:13][cH:14]1.[nH:1]1[cH:2][n:3][cH:4][cH:5]1>>[nH:1]1[c:2]([CH2:9][c:8]2[c:7]([OH:6])[cH:14][cH:13][cH:12][cH:11]2)[n:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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Oc1ccccc1Cc1ncc[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |